BenchChemオンラインストアへようこそ!

Enalaprilat

Oral bioavailability Intravenous formulation Prodrug activation

Enalaprilat is the only ACE inhibitor formulated for intravenous administration, delivering immediate, predictable blood pressure reduction without the need for hepatic bioactivation. Unlike oral prodrugs, it bypasses gastrointestinal absorption and first-pass metabolism, ensuring consistent pharmacokinetics in critical research models. With an IC50 of 1.2-1.94 nM against human endothelial ACE, it serves as a high-potency reference standard for in vitro and in vivo studies of the renin-angiotensin system. Ideal for TMDD modeling (KD = 0.646 nM). High purity (≥98%) and comprehensive QC documentation ensure reproducible results in your most demanding assays.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
CAS No. 76420-72-9
Cat. No. B1671235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalaprilat
CAS76420-72-9
Synonyms1-(N-((S)-1-Carboxy-3-phenylpropyl)-L-alanyl)-L-proline dihydrate
Enalaprilat
Enalaprilat Anhydrous
Enalaprilat Citrate, Anhydrous
Enalaprilat Dihydrate
Enalaprilat, (R)-Isomer, Anhydrous
Enalaprilic Acid
MK 422
MK-422
MK422
Pres iv
Vasotec
Xanef
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1
InChIKeyLZFZMUMEGBBDTC-QEJZJMRPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enalaprilat CAS 76420-72-9: The Intravenous Dicarboxylate ACE Inhibitor for Parenteral Hypertension Management


Enalaprilat (CAS 76420-72-9) is the active dicarboxylate metabolite of the prodrug enalapril and functions as a potent, competitive angiotensin-converting enzyme (ACE) inhibitor. As a non-sulfhydryl ACE inhibitor, it was developed to overcome the stability limitations and adverse effect profile associated with earlier sulfhydryl-containing agents such as captopril [1]. Unlike its orally bioavailable prodrug enalapril, enalaprilat exhibits negligible oral absorption and is formulated exclusively as a sterile aqueous solution for intravenous administration, making it the only ACE inhibitor specifically indicated for the acute parenteral management of hypertension when oral therapy is not feasible [2].

Why Enalaprilat Cannot Be Interchanged with Oral Enalapril, Lisinopril, or Other ACE Inhibitors in Acute Care Settings


Enalaprilat occupies a unique and non-substitutable position within the ACE inhibitor class due to its route-of-administration exclusivity and its functional independence from hepatic bioactivation. Oral ACE inhibitors such as enalapril, ramipril, and perindopril are prodrugs that require hepatic carboxylesterase-mediated hydrolysis to generate active diacid metabolites, a process that introduces pharmacokinetic variability and is impaired in patients with hepatic dysfunction [1]. Lisinopril, while orally active without requiring prodrug conversion, cannot be administered intravenously for rapid blood pressure control in hypertensive emergencies [2]. Conversely, enalaprilat provides immediate, predictable ACE inhibition via the intravenous route, bypassing both gastrointestinal absorption barriers and the need for first-pass hepatic activation. This pharmacological profile makes enalaprilat the definitive parenteral ACE inhibitor in clinical scenarios where oral administration is contraindicated, unreliable, or insufficiently rapid in onset [3].

Enalaprilat vs. Enalapril and Lisinopril: Quantified Comparative Evidence for Procurement and Research Selection


Oral Bioavailability of Enalaprilat vs. Enalapril: Intravenous Exclusivity Defined by Physicochemical Properties

Enalaprilat exhibits negligible oral bioavailability due to its unfavorable ionization characteristics as a diacid, necessitating intravenous administration, whereas its monoester prodrug enalapril is orally bioavailable with a mean absolute bioavailability of approximately 60-62% following conversion to enalaprilat. The substantial difference in lipophilicity between the prodrug (log P = 2.5) and the active metabolite (log kw7.4 = 0.108) underpins this route-of-administration divergence [1][2]. Lisinopril, by contrast, is an exception among diacid ACE inhibitors as it possesses acceptable oral bioavailability despite low lipophilicity (log P = -1.3), precluding the need for intravenous formulation [3].

Oral bioavailability Intravenous formulation Prodrug activation Lipophilicity

ACE Inhibitory Potency: Enalaprilat vs. Enalapril — A >100-Fold Difference in IC50

Enalaprilat is a potent direct ACE inhibitor, whereas the parent prodrug enalapril is essentially inactive until hydrolyzed in vivo. In vitro studies using purified human renal ACE demonstrate that enalaprilat has an IC50 of approximately 1.2-1.94 nM, while enalapril exhibits negligible inhibitory activity with an IC50 of approximately 240 nM to 50 µM depending on the tissue source [1][2]. This represents at least a 123-fold greater potency for the active metabolite. Comparative data from human kidney ACE assays further confirm enalaprilat's IC50 superiority over captopril, with enalaprilat showing approximately 23-fold higher potency (IC50 enalaprilat: ~1.2 nM; captopril: ~23 nM) [3].

ACE inhibition IC50 Prodrug activation In vitro pharmacology

In Vivo ACE Binding Affinity and Pharmacokinetic-Pharmacodynamic Translation: KD = 0.646 nM

A 2024 pharmacokinetic-pharmacodynamic modeling study established the in vivo target-binding affinity (KD) of enalaprilat for human ACE as 0.646 nM, with a total target density of 32.0 nM and a circulating target fraction of 19.8% [1]. The model revealed a 6.3-fold rightward shift from in vivo binding affinity (KD) to ex vivo functional potency (IC50), driven by target reserve and turnover parameters [1]. This quantitative characterization of the binding-potency relationship is not available for all ACE inhibitors at this level of mechanistic resolution and provides a framework for predicting target occupancy and dose-response relationships that are critical for research applications involving target-mediated drug disposition (TMDD) [1].

Target-mediated drug disposition KD PK/PD modeling Target occupancy

Intravenous Efficacy in Hypertensive Crises: Rapid and Sustained Blood Pressure Reduction with Enalaprilat

In a clinical study of seven patients with severe or malignant hypertension (mean baseline BP: 226 ± 9 / 141 ± 7 mmHg), intravenous enalaprilat produced a clinically meaningful and sustained reduction in blood pressure [1]. Following a 1 mg IV bolus, blood pressure decreased within 5 minutes to 211 ± 10 / 131 ± 9 mmHg. At 30 minutes post-dose, BP further declined to 201 ± 14 / 123 ± 11 mmHg. The maximal effect was achieved 30 minutes after a subsequent 10 mg dose, with BP reaching 169 ± 14 / 112 ± 10 mmHg — a total reduction of 57 mmHg systolic and 29 mmHg diastolic from baseline. No adverse effects or symptomatic hypotension were reported [1]. While direct comparator data for other intravenous antihypertensive agents is not available from this study, enalaprilat is distinguished by its ACE inhibitor mechanism, which avoids reflex tachycardia and does not cause the cyanide toxicity concerns associated with sodium nitroprusside [2].

Hypertensive emergency Intravenous antihypertensive Blood pressure reduction Parenteral ACE inhibitor

Dissociation Kinetics from Pulmonary Endothelial ACE: Enalaprilat Exhibits >3× Faster k-1 than Trandolaprilat

In an in vivo rabbit model assessing pulmonary capillary endothelium-bound (PCEB) ACE activity, enalaprilat demonstrated a dissociation rate constant (k-1) of 77.9 ± 9.2 × 10⁻⁵/sec, which was more than threefold higher than that of trandolaprilat (25.2 ± 4.3 × 10⁻⁵/sec) [1]. This kinetic difference indicates that enalaprilat dissociates from endothelial ACE more rapidly than trandolaprilat, resulting in shorter enzyme residence time. Consequently, trandolaprilat produced a more sustained inhibition of PCEB ACE activity over time, whereas enalaprilat exhibited a greater magnitude of initial enzyme inhibition [1]. Verapamil co-administration did not significantly affect enalaprilat's k-1 (86.3 ± 5.2 × 10⁻⁵/sec) but moderately increased trandolaprilat's k-1 [1].

Dissociation constant Pulmonary endothelium ACE inhibitor binding kinetics k-1

Enalaprilat CAS 76420-72-9: Validated Application Scenarios Based on Quantitative Evidence


Parenteral ACE Inhibition in Preclinical Models Requiring Bypass of Hepatic Prodrug Activation

In research settings where oral administration is impractical or confounded by variable first-pass metabolism, enalaprilat provides direct, predictable ACE inhibition via intravenous administration. Its negligible oral bioavailability (F < 5%) and independence from hepatic carboxylesterase activation [1] make it the preferred agent for studies requiring precise control over systemic drug exposure. The established KD of 0.646 nM for human ACE [2] enables quantitative target occupancy modeling, reducing empirical dose-finding in pharmacokinetic-pharmacodynamic investigations. This is particularly relevant in rodent models of hypertension, heart failure, or diabetic nephropathy where intraperitoneal or intravenous administration is routine.

In Vitro ACE Inhibition Studies Requiring Potent, Direct-Acting Diacid Reference Compound

With an IC50 of 1.2-1.94 nM against human endothelial ACE [3], enalaprilat serves as a high-potency reference standard for in vitro ACE inhibition assays. Its >123-fold greater potency compared to the prodrug enalapril (IC50 = 240 nM) [4] eliminates the need for in situ activation, ensuring consistent and reproducible inhibition kinetics. This property is essential for biochemical assays, cell-based studies investigating the renin-angiotensin system, and high-throughput screening campaigns evaluating novel ACE inhibitors. Enalaprilat also exhibits a bradykinin/angiotensin I selectivity ratio of 1.00 [3], indicating balanced inhibition across both physiological ACE substrates.

Hypertensive Emergency and Perioperative Blood Pressure Management Research

Clinical evidence demonstrates that intravenous enalaprilat produces rapid and sustained blood pressure reduction in patients with severe hypertension, achieving a 57 mmHg systolic decrease within 60 minutes without symptomatic hypotension or reflex tachycardia [5]. For research evaluating intravenous antihypertensive strategies in hypertensive crises, perioperative hypertension, or scenarios where oral agents are contraindicated (e.g., post-gastrointestinal surgery, impaired consciousness), enalaprilat represents the only ACE inhibitor validated for parenteral use. Comparative research may benchmark enalaprilat against non-ACE inhibitor intravenous agents such as labetalol, nicardipine, or clevidipine.

Target-Mediated Drug Disposition (TMDD) Modeling and Pharmacometric Research

Enalaprilat is a well-characterized example of a drug exhibiting target-mediated drug disposition (TMDD), with validated model parameters including in vivo KD (0.646 nM), total target density (32.0 nM), and a quantitatively defined 6.3-fold IC50/KD shift driven by target reserve [2]. This makes enalaprilat an ideal candidate for pharmacometric research focused on TMDD phenomena, nonlinear pharmacokinetics, and the translation of binding affinity to in vivo potency. The availability of multiple biomarkers in the renin-angiotensin-aldosterone system (angiotensin I, angiotensin II, renin, aldosterone) enables robust PK/PD model development and validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enalaprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.